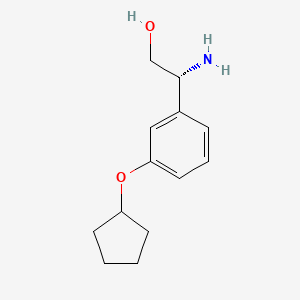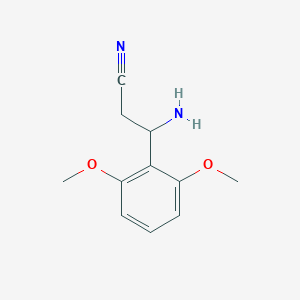![molecular formula C12H12O3 B13054010 Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid: is a unique organic compound characterized by its spirocyclic structure, where a chromane ring is fused to a cyclopropane ring at a single carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of chromane derivatives with cyclopropane precursors under specific conditions. For example, the Corey–Chaykovsky reaction can be employed, where a chromane derivative reacts with dimethyloxosulfonium methylide to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application of the compound.
化学反応の分析
Types of Reactions
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid derivatives with additional functional groups, while reduction may produce simpler spirocyclic compounds.
科学的研究の応用
Spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid include other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiro[cyclopropane-1,9’-fluorene] . These compounds share the spirocyclic structure but differ in the specific rings and functional groups attached.
Uniqueness
What sets spiro[chromane-4,1’-cyclopropane]-7-carboxylic acid apart is its combination of a chromane ring with a cyclopropane ring, providing a unique set of chemical and biological properties. This distinct structure allows for specific interactions and applications that may not be achievable with other spirocyclic compounds.
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)8-1-2-9-10(7-8)15-6-5-12(9)3-4-12/h1-2,7H,3-6H2,(H,13,14) |
InChIキー |
HCUCYHQPDVBXAD-UHFFFAOYSA-N |
正規SMILES |
C1CC12CCOC3=C2C=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


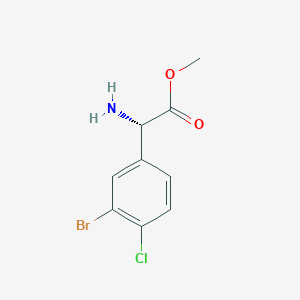

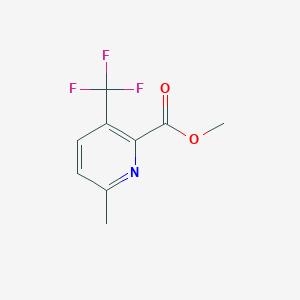



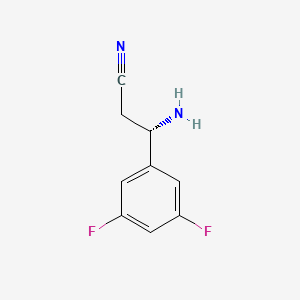
![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
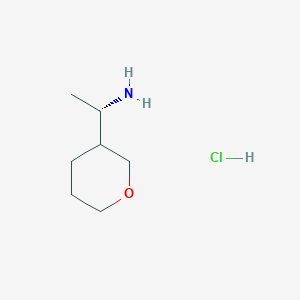
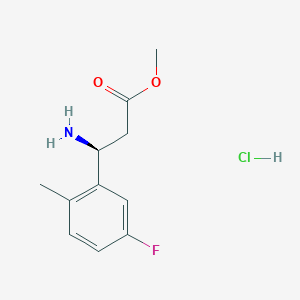
![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
